molecular formula C10H7IN2O B7869040 4-(2-iodophenoxy)pyrimidine

4-(2-iodophenoxy)pyrimidine

Cat. No.: B7869040
M. Wt: 298.08 g/mol
InChI Key: BEGJWLUYDPDWME-UHFFFAOYSA-N
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Description

4-(2-iodophenoxy)pyrimidine is an organic compound that features a pyrimidine ring substituted with a 2-iodophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-iodophenoxy)pyrimidine typically involves the reaction of 2-iodophenol with a pyrimidine derivative. One common method includes the use of a halogen exchange reaction, where 2-iodophenol is reacted with a pyrimidine derivative under specific conditions to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-iodophenoxy)pyrimidine can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: The phenoxy group can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyrimidines, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

4-(2-iodophenoxy)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-iodophenoxy)pyrimidine involves its interaction with specific molecular targets. The iodine atom and the phenoxy group can participate in various interactions, such as hydrogen bonding and van der Waals forces, which can influence the compound’s activity. The pyrimidine ring can also interact with nucleic acids and proteins, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the pyrimidine ring and the 2-iodophenoxy group. This combination of functional groups provides the compound with distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

4-(2-iodophenoxy)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7IN2O/c11-8-3-1-2-4-9(8)14-10-5-6-12-7-13-10/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEGJWLUYDPDWME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=NC=NC=C2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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